8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is a complex organic compound featuring a bicyclic structure with significant potential in various scientific fields. This compound is characterized by its unique azabicyclo[3.2.1]octane core, which is a common motif in many biologically active molecules, particularly tropane alkaloids. The presence of the 2-chloro-4-fluorobenzoyl group adds to its chemical diversity and potential reactivity.
Mechanism of Action
Target of Action
The “8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane” compound features an 8-azabicyclo[3.2.1]octane scaffold , which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities , suggesting that this compound may interact with similar targets.
Biochemical Pathways
Without specific information on the compound, it’s challenging to identify the exact biochemical pathways it affects. Tropane alkaloids, which share a similar core structure, are known to affect various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies .
Initial Formation of the Azabicyclo[3.2.1]octane Core: This step often involves the cyclization of an acyclic precursor containing the necessary stereochemical information.
Introduction of the Cyclopropylidene Group: This can be achieved through a cyclopropanation reaction, where a suitable cyclopropylidene precursor is reacted with the azabicyclo[3.2.1]octane core under specific conditions.
Attachment of the 2-Chloro-4-fluorobenzoyl Group: This step typically involves an acylation reaction, where the azabicyclo[3.2.1]octane derivative is treated with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules
Biology
Biologically, the azabicyclo[3.2.1]octane core is known for its presence in many bioactive molecules. This compound could be used in the study of receptor interactions and the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as analgesic, anti-inflammatory, or anticholinergic effects. Research into these activities could lead to the development of new therapeutic agents.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of complex organic molecules used in various applications, including agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: The parent structure without the cyclopropylidene and benzoyl groups.
Tropane Alkaloids: Such as cocaine and atropine, which share the azabicyclo[3.2.1]octane core.
2-Azabicyclo[3.2.1]octane: A related structure with different substitution patterns.
Uniqueness
8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is unique due to the combination of its bicyclic core with the cyclopropylidene and 2-chloro-4-fluorobenzoyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO/c18-16-9-12(19)3-6-15(16)17(21)20-13-4-5-14(20)8-11(7-13)10-1-2-10/h3,6,9,13-14H,1-2,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZWMXHOVYLMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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